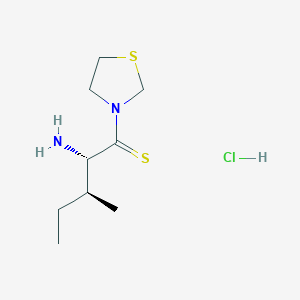![molecular formula C8H16O3 B1170559 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) CAS No. 170114-50-8](/img/new.no-structure.jpg)
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diol and an aldehyde in the presence of an acid catalyst to promote the formation of the pyran ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydrogen atoms in the pyran ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-
- 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]
Uniqueness
Compared to similar compounds, 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
170114-50-8 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
0 |
Synonymes |
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(+-)-2-[[2,6-Dihydroxy-4-[[[3-(4-hydroxyphenyl)-2-[(naphthylsulfonyl)amino]propyl]oxy]carbonyl]phenyl]carbonyl]-3-hydroxybenzoic Acid](/img/structure/B1170497.png)
